Wilforgine
Overview
Description
Wilforgine is a sesquiterpene pyridine alkaloid found in the plant Tripterygium wilfordii Hook fThis compound is known for its strong biological activities, including insecticidal properties and potential pharmacological applications .
Mechanism of Action
Target of Action
Wilforgine is a bioactive sesquiterpene alkaloid found in Tripterygium wilfordii Hook. F . The primary targets of this compound are proposed to be calcium receptors or channels in the muscular system . These targets play a crucial role in muscle contraction and relaxation, and their modulation can lead to significant physiological effects.
Mode of Action
This compound interacts with its targets by inducing microstructural and ultrastructural changes in the muscles of Mythimna separata larvae . This interaction results in alterations in muscle function, which can have significant effects on the organism’s physiology.
Biochemical Pathways
It is known that the compound’s action can lead to changes in the production of secondary metabolites in certain organisms . For instance, the presence of plant stress molecules such as salicylic acid (SA) and hydrogen peroxide (H2O2) can induce the production of this compound .
Pharmacokinetics
It is known that the compound has significant bioactivity, suggesting that it may have good bioavailability
Result of Action
The action of this compound results in microstructural and ultrastructural changes in the muscles of certain organisms, such as Mythimna separata larvae . These changes can affect the organism’s physiology, potentially leading to effects such as paralysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain plant stress molecules can affect the production of this compound . Additionally, factors such as light, temperature, and pollution could potentially alter the action and efficacy of this compound . .
Biochemical Analysis
Biochemical Properties
Wilforgine interacts with various enzymes, proteins, and other biomolecules. It is produced by the endophytic actinomycete F4-20, which shows a close phylogenetic relationship to Streptomyces species . The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple steps.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Wilforgine can be isolated from the roots of Tripterygium wilfordii Hook. f. using various extraction methods. One common approach involves the use of methanol as a solvent for the preparation of the standard compound . The concentrations of this compound in the standard solution are typically around 1.66 milligrams per milliliter .
Industrial Production Methods: Industrial production of this compound often involves the use of plant cell suspension cultures. These cultures can be optimized to enhance the yield of this compound by manipulating various factors such as the size of the aggregate cells and the length of the culture period . Additionally, the use of endophytic actinomycetes isolated from Tripterygium wilfordii Hook. f. has been explored to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Wilforgine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using common reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide and salicylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like glutathione.
Substitution: Substitution reactions often involve the use of methyl jasmonate.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further analyzed using techniques such as liquid chromatography-mass spectrometry .
Scientific Research Applications
Wilforgine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Wilforine
- Wilfordine
- Wilfortrine
- Wilforzine
Wilforgine’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.
Properties
CAS No. |
37239-47-7 |
---|---|
Molecular Formula |
C41H47NO19 |
Molecular Weight |
857.8 g/mol |
IUPAC Name |
[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate |
InChI |
InChI=1S/C41H47NO19/c1-19-11-12-27-26(10-9-14-42-27)37(50)54-17-38(7)28-29(55-21(3)44)33(57-23(5)46)40(18-53-20(2)43)34(58-24(6)47)30(59-36(49)25-13-15-52-16-25)32(60-35(19)48)39(8,51)41(40,61-38)31(28)56-22(4)45/h9-10,13-16,19,28-34,51H,11-12,17-18H2,1-8H3/t19-,28+,29+,30-,31+,32-,33+,34-,38-,39-,40+,41-/m1/s1 |
InChI Key |
QFIYSPKZWOALMZ-UARVTRGYSA-N |
Isomeric SMILES |
C[C@@H]1CCC2=C(C=CC=N2)C(=O)OC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5([C@@H]([C@@H]([C@H]([C@@]([C@@]5([C@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Appearance |
Powder |
Synonyms |
wilforgine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of wilforgine?
A1: this compound has a molecular formula of C20H27NO4 and a molecular weight of 345.43 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound. These techniques provide information about the compound's structure, functional groups, and molecular weight. [, , ]
Q3: What are the known biological activities of this compound?
A3: this compound exhibits insecticidal activity, particularly against lepidopteran insects. It also possesses immunosuppressive properties, contributing to the therapeutic effects of Tripterygium wilfordii extracts in treating rheumatoid arthritis. [, ]
Q4: How does this compound exert its insecticidal effects?
A4: this compound, along with other alkaloids from Tripterygium species, primarily targets the insect's nervous system and midgut cells. [] Studies on Mythimna separata Walker larvae suggest that this compound exhibits stomach toxicity. []
Q5: What is the role of this compound in the treatment of rheumatoid arthritis?
A5: While triptolide is often considered the primary active compound in Tripterygium species for treating rheumatoid arthritis, research indicates that this compound, along with other components, contributes to the overall efficacy. [, ] A study using network pharmacology identified this compound as one of the active pharmaceutical ingredients in Kunxian capsules, a traditional Chinese medicine used for rheumatoid arthritis. []
Q6: What analytical methods are used to detect and quantify this compound?
A8: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) detection or mass spectrometry (MS) is commonly employed for the analysis of this compound in plant extracts and biological samples. [, , , , , ]
Q7: How are analytical methods for this compound validated?
A9: Validation of analytical methods for this compound, like other pharmaceutical compounds, involves assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), robustness, and system suitability. These parameters ensure the reliability and reproducibility of the analytical data. [, ]
Q8: What is known about the toxicity and safety profile of this compound?
A10: While this compound itself has shown limited toxicity in some studies, it is crucial to acknowledge that Tripterygium wilfordii extracts, which contain this compound, are known for their potential toxicity, particularly hepatotoxicity. [] Further research is needed to fully elucidate the safety profile of this compound, especially concerning long-term exposure.
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